molecular formula C17H25BrN2O4S B13380990 Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate

Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No.: B13380990
M. Wt: 433.4 g/mol
InChI Key: YRICHGPLWREDTL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethyl ester and a sulfonyl group attached to a brominated isopropyl-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate typically involves multiple steps:

    Formation of the Brominated Phenyl Sulfone: The starting material, 4-bromo-2-isopropyl-5-methylphenol, undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Derivative Formation: The sulfonylated product is then reacted with ethyl piperazinecarboxylate under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability and enhances binding affinity. The brominated phenyl group may also contribute to the compound’s overall activity by participating in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chloro-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate
  • Ethyl 4-[(4-fluoro-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate
  • Ethyl 4-[(4-methyl-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate

Uniqueness

Ethyl 4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the sulfonyl group and the piperazine ring also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H25BrN2O4S

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O4S/c1-5-24-17(21)19-6-8-20(9-7-19)25(22,23)16-10-13(4)15(18)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3

InChI Key

YRICHGPLWREDTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C

Origin of Product

United States

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